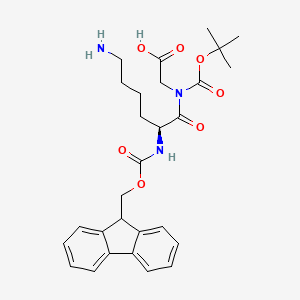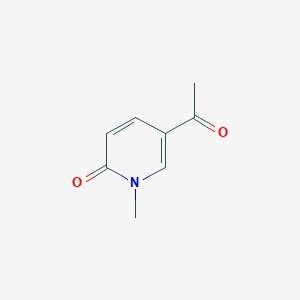
Fmoc-Homocit-OPfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Homocit-OPfp (FHO) is a unique synthetic compound created by the combination of two amino acids, Fmoc-homocitrulline (FHO) and O-phosphoryl-L-phenylalanine (OPfp). FHO is a naturally occurring amino acid found in the human body, while OPfp is a synthetic amino acid created in the laboratory. FHO and OPfp are combined in a specific ratio to create FHO-OPfp, which has a wide range of applications in scientific research.
Scientific Research Applications
Fmoc-Homocit-OPfp-OPfp has a wide range of applications in scientific research. It is used in the synthesis of peptides, proteins, and other biomolecules. It is also used to study the structure and function of proteins and other biological systems. Additionally, Fmoc-Homocit-OPfp-OPfp is used in the development of novel drugs and therapeutic agents.
Mechanism Of Action
Fmoc-Homocit-OPfp-OPfp acts as a catalyst in the synthesis of peptides and proteins. It catalyzes the formation of peptide bonds between amino acids, allowing the formation of complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp helps stabilize the structure of proteins, allowing them to maintain their structure and function.
Biochemical and Physiological Effects
Fmoc-Homocit-OPfp-OPfp has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of nitric oxide, which is an important signaling molecule in the body. Additionally, Fmoc-Homocit-OPfp-OPfp has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
Fmoc-Homocit-OPfp-OPfp is a useful tool for laboratory experiments due to its high reactivity and specificity. It is relatively easy to synthesize and can be used to synthesize complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp is relatively stable and can be stored for long periods of time without degradation. However, Fmoc-Homocit-OPfp-OPfp is expensive and can be toxic, so it must be handled with care.
Future Directions
Fmoc-Homocit-OPfp-OPfp has a wide range of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the structure and function of proteins and other biomolecules. Additionally, Fmoc-Homocit-OPfp-OPfp could be used to study the effects of nitric oxide on the body and to develop new methods for regulating nitric oxide levels. Finally, Fmoc-Homocit-OPfp-OPfp could be used to develop new methods for synthesizing peptides and proteins, as well as to develop new methods for stabilizing proteins.
Synthesis Methods
The synthesis of Fmoc-Homocit-OPfp-OPfp is a two-step process. First, Fmoc-Homocit-OPfp is synthesized by reacting a mixture of Fmoc-L-homocitrulline and potassium carbonate in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The second step involves the reaction of Fmoc-Homocit-OPfp with O-phosphoryl-L-phenylalanine in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The Fmoc-Homocit-OPfp-OPfp product is then isolated and purified by column chromatography.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWQZGOAZYFTG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homocit-OPfp | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)
![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis[4-(2-naphthalenyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292637.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)


